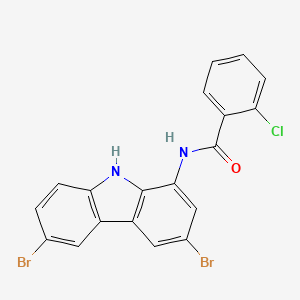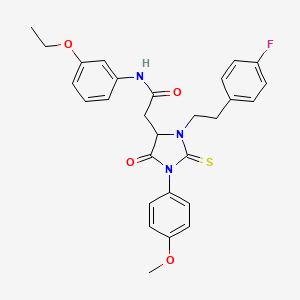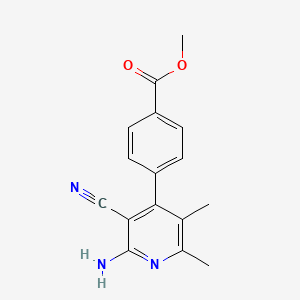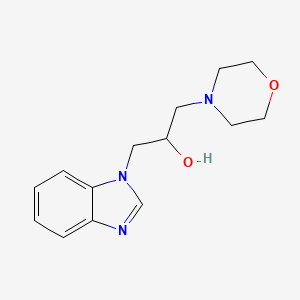![molecular formula C15H11ClN8 B11068474 5-(4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B11068474.png)
5-(4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, tetrazole derivatives are often explored for their pharmacological properties, including their potential as drug candidates.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-(4-Chlorophenyl)-2H-tetrazole: Another chlorinated tetrazole with comparable reactivity.
Uniqueness
The uniqueness of 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
Molecular Formula |
C15H11ClN8 |
|---|---|
Molecular Weight |
338.75 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-[[4-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole |
InChI |
InChI=1S/C15H11ClN8/c16-13-4-2-1-3-12(13)15-19-23-24(20-15)9-10-5-7-11(8-6-10)14-17-21-22-18-14/h1-8H,9H2,(H,17,18,21,22) |
InChI Key |
HJVQLJPODTUYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C4=NNN=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-nitrophenyl)-3-(phenylcarbonyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11068394.png)
![7-ethyl 2-methyl 6-[4-(dimethylamino)phenyl]-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B11068401.png)
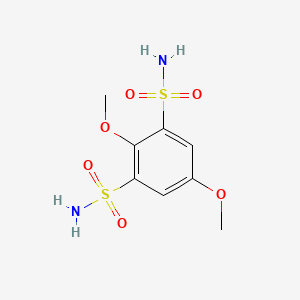
![4-[12-acetyl-11-methyl-13-(4-methylphenyl)-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11068426.png)
![(5Z)-3-(propan-2-yl)-2-thioxo-5-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11068430.png)
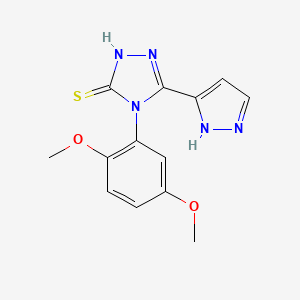
![3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11068443.png)
![1-ethyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11068444.png)
![4-[(2-hydroxyethyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11068446.png)
![(1S,2S,5R)-2-[5-(furan-2-yl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11068447.png)
